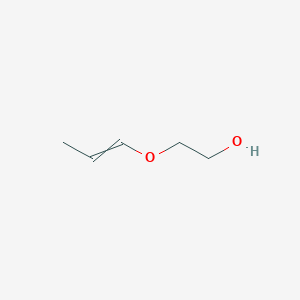
2-(1-Propenyloxy)-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Propenyloxy)-ethanol is an organic compound with the molecular formula C5H10O2 It is a type of ether, specifically an allyl ether, which contains both an alkene and an alcohol functional group
準備方法
Synthetic Routes and Reaction Conditions
2-(1-Propenyloxy)-ethanol can be synthesized through the isomerization of allyl ethers. One common method involves the use of ruthenium complexes as catalysts under solvent-free conditions. For example, the isomerization of allyl ethers to this compound can be achieved using [RuClH(CO)(PPh3)3] or [RuCl2(PPh3)3] as catalysts at a temperature of 120°C . The reaction is highly efficient, with nearly quantitative yields achieved under optimized conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of homogeneous catalysis with soluble transition metal complexes is a common approach, allowing for precise control over reaction conditions and product quality.
化学反応の分析
Types of Reactions
2-(1-Propenyloxy)-ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The alkene group can be reduced to form saturated ethers.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Propenyloxy)-acetaldehyde or 2-(1-Propenyloxy)-acetic acid.
Reduction: Formation of 2-(1-Propenyloxy)-ethane.
Substitution: Formation of 2-(1-Halopropenyloxy)-ethanol.
科学的研究の応用
2-(1-Propenyloxy)-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a reactive intermediate in biochemical pathways.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a reactive diluent in photopolymerizable systems.
作用機序
The mechanism of action of 2-(1-Propenyloxy)-ethanol involves its reactivity as an ether and an alcohol. The compound can participate in various chemical reactions through its alkene and hydroxyl groups. For example, in oxidation reactions, the hydroxyl group can be converted to a carbonyl group, while the alkene can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
類似化合物との比較
Similar Compounds
2-(1-Propenyloxy)-butanol: Similar in structure but with a longer carbon chain.
2-(1-Propenyloxy)-propane: Lacks the hydroxyl group, making it less reactive in certain reactions.
Allyl ethers: A broader class of compounds that includes 2-(1-Propenyloxy)-ethanol.
Uniqueness
This compound is unique due to its combination of an alkene and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.
特性
CAS番号 |
161014-94-4 |
|---|---|
分子式 |
C5H10O2 |
分子量 |
102.13 g/mol |
IUPAC名 |
2-prop-1-enoxyethanol |
InChI |
InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,4,6H,3,5H2,1H3 |
InChIキー |
FSDGGBSMJHFROK-UHFFFAOYSA-N |
正規SMILES |
CC=COCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,6'-{[2,5-Bis(phenylethynyl)-1,4-phenylene]bis(oxy)}di(hexan-1-ol)](/img/structure/B12564529.png)
![8-Hydroxy-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B12564531.png)

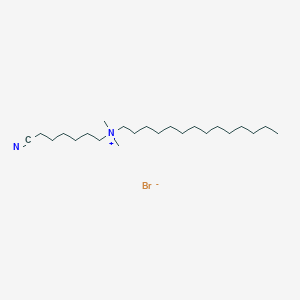
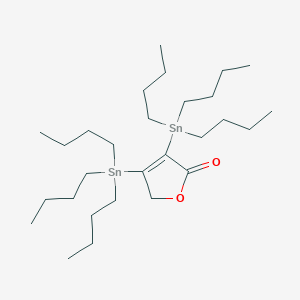

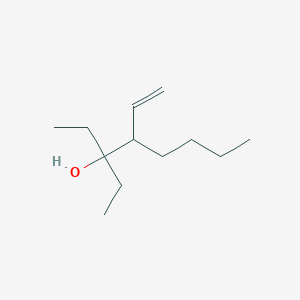
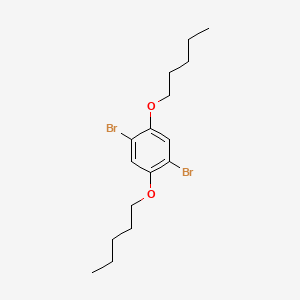

![Phenol, 2-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-](/img/structure/B12564572.png)
![N-[2-(4-Imidazolyl)ethyl]naphthalene-2-sulfonamide](/img/structure/B12564577.png)
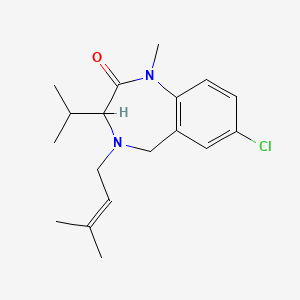
![3-Methyl-1,2-di(propan-2-yl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12564594.png)
![[(1R,3R)-3-Cyclohexyl-2-oxocyclopentyl]acetaldehyde](/img/structure/B12564598.png)
